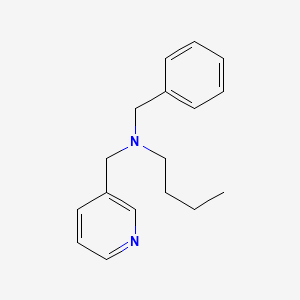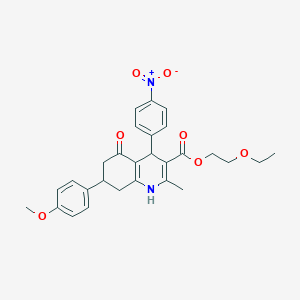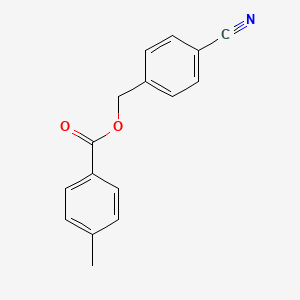![molecular formula C20H12N2O5S B5078073 1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid](/img/structure/B5078073.png)
1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid is a complex organic compound that features both an isoindole and a thiophene moiety
Vorbereitungsmethoden
The synthesis of 1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using a thiophene carboxylic acid derivative.
Final Assembly: The final product is obtained by coupling the isoindole core with the thiophene derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoindole or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isoindole and thiophene derivatives have shown efficacy.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways depend on the specific biological context and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid can be compared with other similar compounds, such as:
1,3-Dioxo-2-phenylisoindole-5-carboxylic acid: This compound lacks the thiophene moiety and may have different chemical and biological properties.
Thiophene-2-carboxylic acid derivatives: These compounds contain the thiophene ring but lack the isoindole structure, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the isoindole and thiophene moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1,3-dioxo-2-[3-(thiophene-2-carbonylamino)phenyl]isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-17(16-5-2-8-28-16)21-12-3-1-4-13(10-12)22-18(24)14-7-6-11(20(26)27)9-15(14)19(22)25/h1-10H,(H,21,23)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCXWZXVNIJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclohexyl-4-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5078003.png)
![1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide](/img/structure/B5078006.png)

![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5078020.png)
![N-[3-(methylthio)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5078032.png)

![METHYL 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5078042.png)
![Methyl 2-methyl-6-oxo-5-[(1-phenylethyl)carbamoyl]-1,6-dihydropyridine-3-carboxylate](/img/structure/B5078053.png)
![N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-ethoxybenzamide](/img/structure/B5078064.png)
![2-(2-methoxyphenoxy)-N-({1-[2-(methylthio)benzoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5078069.png)

![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5078089.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5078093.png)
![N-[4-(dimethylamino)benzyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5078096.png)
